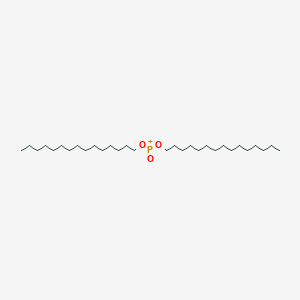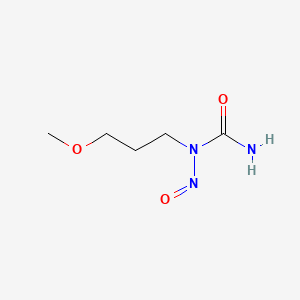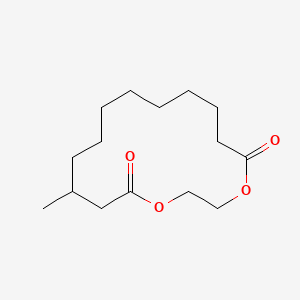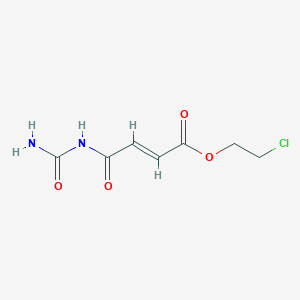
2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate is a chemical compound with a complex structure that includes both chloroethyl and carbamoylamino functional groups
Métodos De Preparación
The synthesis of 2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate involves multiple steps. One common method starts with the reaction of 2-chloroethylamine with maleic anhydride to form an intermediate. This intermediate is then reacted with urea under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific solvents and catalysts.
Análisis De Reacciones Químicas
2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide, leading to the replacement of the chloro group with other functional groups.
Aplicaciones Científicas De Investigación
2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can inhibit their function. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death by damaging DNA.
Comparación Con Compuestos Similares
Similar compounds to 2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate include:
Bis(2-chloroethyl)ether: This compound also contains chloroethyl groups and is used in polymer chemistry.
N,N-bis(2-chloroethyl)amine: Known for its use in the synthesis of nitrogen mustards, which are compounds with anticancer properties.
Carbamic acid, 2-chloroethyl ester: This compound shares the chloroethyl and carbamate functional groups and is used in various chemical reactions.
Propiedades
Número CAS |
6626-93-3 |
|---|---|
Fórmula molecular |
C7H9ClN2O4 |
Peso molecular |
220.61 g/mol |
Nombre IUPAC |
2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C7H9ClN2O4/c8-3-4-14-6(12)2-1-5(11)10-7(9)13/h1-2H,3-4H2,(H3,9,10,11,13)/b2-1+ |
Clave InChI |
SWZGDZWIALRYAN-OWOJBTEDSA-N |
SMILES isomérico |
C(CCl)OC(=O)/C=C/C(=O)NC(=O)N |
SMILES canónico |
C(CCl)OC(=O)C=CC(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


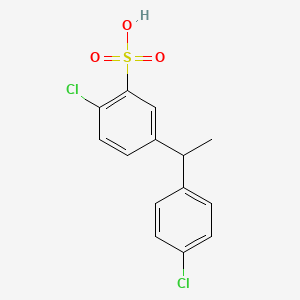
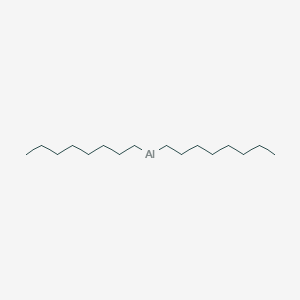
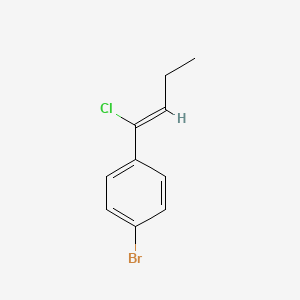

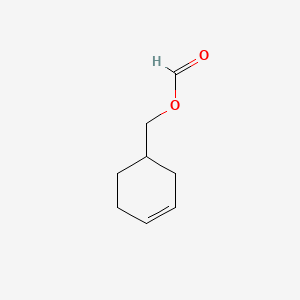
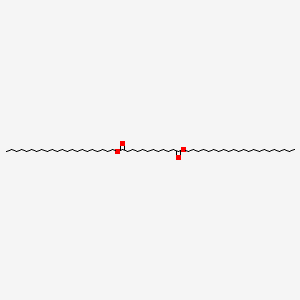
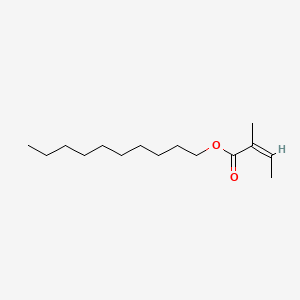

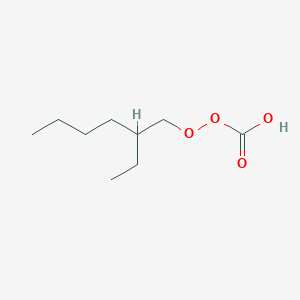
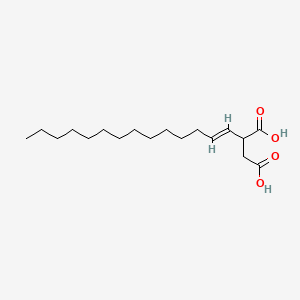
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)
